2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
Preparation Methods
The synthesis of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(4-bromophenoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonate group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the sulfonate group can be involved in esterification and other reactions .
Comparison with Similar Compounds
2-(4-Bromophenoxy)ethyl 4-methylbenzenesulfonate can be compared with similar compounds such as:
2-(4-Bromophenethoxy)ethyl 4-methylbenzenesulfonate: This compound has a similar structure but with different substituents on the phenyl ring.
2-(4-Methoxyphenoxy)ethyl 4-methylbenzenesulfonate: This compound has a methoxy group instead of a bromine atom, which affects its reactivity and applications.
2-(4-Chlorophenoxy)ethyl 4-methylbenzenesulfonate: The chlorine atom in this compound provides different chemical properties compared to the bromine atom.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGLEAWKEMUFRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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